molecular formula C14H22O3 B15158467 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol CAS No. 656835-20-0

10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol

Cat. No.: B15158467
CAS No.: 656835-20-0
M. Wt: 238.32 g/mol
InChI Key: GGGIYBJEMCMDAK-UHFFFAOYSA-N
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Description

10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[55]undec-10-en-8-ol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol typically involves multiple steps. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the ethenyl and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert double bonds to single bonds or reduce other functional groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

CAS No.

656835-20-0

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

10-ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol

InChI

InChI=1S/C14H22O3/c1-5-11-6-13(4,15)8-14(7-11)9-16-12(2,3)17-10-14/h5,7,15H,1,6,8-10H2,2-4H3

InChI Key

GGGIYBJEMCMDAK-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(CC(CC(=C2)C=C)(C)O)CO1)C

Origin of Product

United States

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